1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a phenothiazine moiety. Such compounds are often studied for their potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as xanthine, which is then methylated at the 1 and 3 positions.
Introduction of the Phenothiazine Moiety: The phenothiazine derivative is introduced through a coupling reaction, often involving a halogenated intermediate.
Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenothiazine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-derivatives, while substitution could introduce new functional groups into the phenothiazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Phenothiazine Derivatives: Such as chlorpromazine, used as antipsychotics.
Uniqueness
1,3-Dimethyl-7-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined purine and phenothiazine structure, which may confer distinct pharmacological properties and applications compared to other similar compounds.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCASBXIJKEYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126779 | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309927-49-9 | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309927-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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